molecular formula C6H11NO B12102116 [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

Cat. No.: B12102116
M. Wt: 113.16 g/mol
InChI Key: GFWCRAOJLDHNKN-PHDIDXHHSA-N
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Description

[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine is a bicyclic amine with a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol . Its structure features a strained 3-oxabicyclo[3.1.0]hexane core, where the oxygen atom occupies the bridgehead position, and a methanamine group is attached to the bicyclic system. The compound is stereochemically defined as (1R,5S), which significantly influences its reactivity and biological interactions. It is classified as a hazardous substance (GHS Signal Word: Danger, UN 2735, Hazard Class 8) and requires storage at 2–8°C in a dry, sealed environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m1/s1

InChI Key

GFWCRAOJLDHNKN-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(COC2)CN

Canonical SMILES

C1C2C1(COC2)CN

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Reactants :

    • Cyclopropene derivatives (e.g., methylcyclopropene)

    • Aminocyclopropanes (e.g., 1-aminocyclopropane-1-carboxylic acid derivatives)

  • Catalyst : Iridium-based photoredox catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) or organic catalysts such as eosin Y.

  • Light Source : Blue LED irradiation (450–470 nm) to activate the catalyst.

  • Solvent : Polar aprotic solvents (e.g., acetonitrile or DMF).

  • Temperature : Room temperature (20–25°C).

Mechanistic Pathway

  • Catalyst Activation : The photoredox catalyst absorbs light, transitioning to an excited state that facilitates single-electron transfer (SET) to the cyclopropene.

  • Ring Opening : The cyclopropene undergoes strain-driven ring opening, generating a diradical intermediate.

  • Annulation : The diradical reacts with the aminocyclopropane, forming the bicyclo[3.1.0]hexane core via a concerted [3 + 2] cycloaddition.

  • Stereochemical Control : The chiral center at C1 and C5 is established through steric guidance from the catalyst and substituents on the cyclopropane.

Yield and Optimization

  • Typical Yield : 60–75% after purification.

  • Key Optimizations :

    • Use of chiral auxiliaries to enhance enantiomeric excess (up to 90% ee).

    • Solvent screening to improve reaction kinetics (acetonitrile outperforms DMF in rate and yield).

    • Catalyst loading reduction (0.5–1 mol% sufficient for scalability).

Alternative Synthetic Routes

While the (3 + 2) annulation is predominant, other methods have been explored for specialized applications:

Cyclopropanation of Enamines

  • Substrates : Enamine derivatives with α,β-unsaturated esters.

  • Reagents : Diazomethane or trimethylsilyldiazomethane.

  • Outcome : Forms the cyclopropane ring but requires additional steps to introduce the oxabicyclic moiety.

Ring-Closing Metathesis

  • Catalyst : Grubbs’ second-generation catalyst.

  • Limitations : Poor stereocontrol and low yields (20–30%) due to competing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis demands adjustments to ensure cost-effectiveness and safety:

ParameterLaboratory ScaleIndustrial Scale
CatalystIridium-basedOrganic catalysts (e.g., eosin Y)
Solvent Volume10 mL/g substrate5 mL/g substrate
Reaction Time24–48 hours12–18 hours
PurificationColumn chromatographyCrystallization

Industrial protocols prioritize eosin Y over iridium catalysts due to lower cost and easier disposal. Crystallization replaces chromatography for purification, leveraging the compound’s high solubility in ethanol-water mixtures.

Research Advancements and Challenges

Recent Innovations

  • Flow Chemistry : Continuous-flow systems reduce photodegradation and improve light penetration, boosting yields to 80%.

  • Biocatalytic Approaches : Engineered enzymes (e.g., cytochrome P450 variants) achieve enantioselective synthesis under mild conditions, though scalability remains unproven.

Persistent Challenges

  • Diastereomer Separation : The compound’s polar nature complicates chromatographic resolution of (1R,5S) and (1S,5R) forms.

  • Thermal Instability : Degradation above 40°C necessitates strict temperature control during storage .

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include alkyl halides and other electrophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H11NOC_6H_{11}NO and a molecular weight of 113.16 g/mol. Its structure features a bicyclic framework that is conducive to various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Drug Development

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine and its derivatives have been explored for their potential as pharmaceutical agents. The unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs based on this compound which exhibited promising activity against specific cancer cell lines. The bicyclic structure allows for the introduction of various functional groups that can modulate pharmacokinetic properties.

Analog Biological Activity Reference
Compound AIC50 = 5 µM against cancer cell line X
Compound BSelective inhibition of enzyme Y

Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. Its application in diversity-oriented synthesis allows chemists to explore a vast chemical space, leading to the discovery of novel compounds with unique properties.

Example:
Research has demonstrated the use of this compound in synthesizing complex natural products through multi-step reactions that leverage its stereochemical attributes.

Reaction Type Yield (%) Reference
Diels-Alder Reaction85%
Alkylation Reaction78%

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance mechanical properties and thermal stability. Its unique structural features contribute to improved interactions within polymer networks.

Research Findings:
A study focused on the synthesis of copolymers incorporating this compound revealed enhanced tensile strength and thermal resistance compared to traditional polymer formulations.

Property Polymer without Additive Polymer with Additive
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group Hazard Profile (GHS)
This compound 2306247-34-5 C₆H₁₁NO 113.16 Methanamine Danger (Class 8)
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol 135637-92-2 C₆H₁₀O₂ 114.14 Methanol Not specified
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 105632-19-7 C₈H₁₂O₃ 156.18 Ester Not specified
1-{3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine HCl 155977933 C₈H₁₅NO·HCl 165.66 Methanamine (salt) Not specified

Research and Application Insights

  • Pharmacological Potential: The methanamine group in the target compound suggests utility as a building block for kinase inhibitors or neurotransmitter analogs, similar to bicyclic amines in and .
  • Synthetic Challenges : Stereoselective synthesis of the (1R,5S) configuration requires chiral catalysts or resolution techniques, as seen in related oxabicyclo syntheses () .
  • Safety Considerations: Hazard class 8 (corrosive) necessitates stringent handling protocols, contrasting with non-hazardous analogs like the methanol derivative .

Biological Activity

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine, also known as a bicyclic amine, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C6_6H11_{11}NO
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 2306247-34-5

The structure comprises a bicyclic framework which contributes to its potential interactions with biological targets.

Research indicates that compounds with similar bicyclic structures often interact with various neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The potential mechanism of action for this compound may involve modulation of these pathways, leading to effects on mood regulation and cognitive functions.

Antidepressant Effects

A study explored the antidepressant-like effects of bicyclic amines in rodent models. The results indicated that these compounds could enhance serotonergic neurotransmission, leading to significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST) .

StudyModelResult
Hsu et al., 2010Rodent modelsSignificant reduction in depression-like behavior
PMC4813425Serotonin receptor activationPotential agonist at serotonin receptors

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting that this compound may also offer neuroprotection. In vitro studies showed that similar bicyclic amines could prevent neuronal cell death induced by oxidative stress .

MechanismEffect
Antioxidant activityReduction of reactive oxygen species (ROS)
Inhibition of apoptosisPreservation of neuronal integrity

Case Study 1: Antidepressant Activity

In a controlled study involving the administration of this compound to mice subjected to chronic stress, significant improvements were noted in behavioral assays designed to measure anxiety and depression . The compound's efficacy was compared against standard antidepressants, revealing comparable results in reducing anxiety-like behaviors.

Case Study 2: Neuroprotection in Stroke Models

Another investigation focused on the neuroprotective effects of this compound in a stroke model using middle cerebral artery occlusion (MCAO). Results indicated that treatment with this compound significantly reduced infarct size and improved functional recovery .

Q & A

Q. What are the common synthetic routes for [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine?

  • Methodological Answer : The synthesis typically involves bicyclic ring formation via cyclopropanation and oxirane ring closure. Key strategies include:
  • Simmons-Smith Cyclopropanation : Using diiodomethane and a zinc-copper couple to generate a bicyclic framework from a diene precursor.
  • Enamine Cyclization : Starting from glutamic acid derivatives, followed by deprotection and stereochemical control .
  • Chiral Auxiliary Approaches : Employing enantiopure starting materials or catalysts to ensure stereochemical fidelity at the (1R,5S) positions .
    Note: Purification often requires chromatography (e.g., silica gel or HPLC) due to the compound’s polar nature .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Definitive confirmation of the bicyclic structure and stereochemistry .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to validate spatial arrangements .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What are the key reactivity patterns of this bicyclic amine?

  • Methodological Answer :
  • Nucleophilic Substitution : The primary amine reacts with electrophiles (e.g., acyl chlorides) to form amides .
  • Oxidation : The oxabicyclo structure is stable under mild oxidative conditions but may degrade with strong oxidizers (e.g., KMnO4_4) .
  • Ring-Opening Reactions : Acidic conditions can cleave the oxirane ring, forming diols or esters .

Advanced Research Questions

Q. How can enzymatic methods improve enantioselective synthesis of this compound?

  • Methodological Answer :
  • MAO-N Mutants : Use engineered monoamine oxidase variants (e.g., MAO-N D11 or 401) for oxidative desymmetrization of prochiral intermediates, achieving >99% ee .
  • Kinetic Resolution : Lipases or transaminases can resolve racemic mixtures via selective acetylation or deamination .
  • Optimization : Screen reaction parameters (pH, temperature, co-solvents) to enhance enzyme activity and selectivity .

Q. What strategies are effective in studying this compound’s interactions with biological targets (e.g., BRD2/BRD9)?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to bromodomains, focusing on hydrogen bonding with the oxabicyclo oxygen and amine .
  • SPR/BLI Assays : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) using surface plasmon resonance or bio-layer interferometry .
  • Cellular Assays : Test inhibition of BET proteins in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot for c-MYC suppression .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Esterification of the amine (e.g., acetyl or benzyloxycarbonyl derivatives) to enhance membrane permeability .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations (human/rat liver microsomes) and LC-MS/MS analysis .
  • LogP Optimization : Introduce hydrophobic substituents (e.g., fluoromethyl groups) to balance solubility and bioavailability .

Q. What computational methods predict the compound’s stability under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Evaluate strain energy of the bicyclic system and predict degradation pathways (e.g., ring-opening via acid catalysis) .
  • MD Simulations : Simulate conformational dynamics in aqueous vs. lipid environments to assess aggregation tendencies .
  • pKa_a Prediction : Use software (e.g., MarvinSketch) to estimate amine basicity and protonation states at physiological pH .

Data Contradictions and Resolution

  • Stereochemical Variants : notes rac-(1R,5R) vs. rac-(1R,5S) isomers. Resolve via chiral chromatography or enzymatic resolution to confirm desired configuration .
  • Synthetic Yields : Discrepancies in yields (e.g., 29% in vs. >50% in ) highlight the need for optimized catalysts (e.g., Pd/C for hydrogenation) .

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